molecular formula C24H29N5O2 B2388866 6-methoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indole-2-carboxamide CAS No. 2034411-45-3

6-methoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indole-2-carboxamide

Cat. No.: B2388866
CAS No.: 2034411-45-3
M. Wt: 419.529
InChI Key: LCGYISONDDFSSS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide featuring a 6-methoxy-1H-indole-2-carboxamide core linked to a 2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl-substituted piperidine moiety. The indole scaffold is substituted with a methoxy group at position 6, which may enhance electron density and influence binding interactions. The piperidine ring, connected via a carboxamide bond, introduces conformational flexibility, while the tetrahydroquinazoline group provides a bicyclic aromatic system that may contribute to target affinity, particularly in kinase or enzyme inhibition contexts.

Properties

IUPAC Name

6-methoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O2/c1-15-25-20-6-4-3-5-19(20)23(26-15)29-11-9-17(10-12-29)27-24(30)22-13-16-7-8-18(31-2)14-21(16)28-22/h7-8,13-14,17,28H,3-6,9-12H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGYISONDDFSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC5=C(N4)C=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable halide reacts with a piperidine derivative.

    Attachment of the Quinazoline Moiety: The quinazoline ring can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable amine.

    Final Coupling: The final step involves coupling the indole core with the piperidine-quinazoline intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl derivative.

    Reduction: Reduction reactions can target the quinazoline moiety, converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under controlled conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

Biology

In biological research, the compound is studied for its potential as a ligand for various receptors, including serotonin and dopamine receptors, which are implicated in neurological disorders.

Medicine

The compound is investigated for its potential therapeutic applications, particularly in the treatment of conditions such as depression, anxiety, and schizophrenia, due to its interaction with neurotransmitter systems.

Industry

In the industrial sector, the compound is explored for its potential use in the development of novel pharmaceuticals and agrochemicals, owing to its unique structural features and biological activity.

Mechanism of Action

The mechanism of action of 6-methoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in altered neurotransmitter release, receptor desensitization, and changes in gene expression, ultimately leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural motifs, synthesis strategies, and physicochemical properties.

Structural Analogues and Key Differences
Compound Name Core Structure Key Substituents Molecular Weight (approx.) Synthesis Yield (if reported) Reference
Target Compound Indole-2-carboxamide + tetrahydroquinazoline-piperidine 6-methoxy, 2-methyl-tetrahydroquinazoline ~478 g/mol* Not reported N/A
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-methylpiperidin-4-yl)ethyl)-1H-indole-3-carboxamide () Indole-3-carboxamide + pyridone-piperidine 4-methoxy-6-methyl-2-oxopyridine, 1-methylpiperidine 451 g/mol ([M+H]+) 66%
1-[6-(4-Methoxyphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbonyl]-N-(2-phenylethyl)piperidine-4-carboxamide (S357-0316, ) Imidazo-oxazine + piperidine-carboxamide 4-methoxyphenyl, phenethyl ~530 g/mol* Not reported
N-(2-Methoxyethyl)-4-{[6-(pyridin-4-yl)quinazolin-2-yl]amino}benzamide () Quinazoline + benzamide Pyridinyl-quinazoline, methoxyethyl ~445 g/mol* Not reported

*Molecular weights estimated based on structural formulas.

Key Observations :

  • Indole vs. Pyridone/Imidazo-Oxazine Cores : The target compound’s indole core differs from the pyridone in and the imidazo-oxazine in . Indole derivatives are often associated with serotonin receptor modulation, while pyridones and oxazines may favor kinase inhibition .
  • Substituent Effects : The 6-methoxy group on the indole (target) contrasts with the 4-methoxy-6-methylpyridone substituent in . Methoxy groups typically enhance lipophilicity and metabolic stability.
  • Piperidine Linkage : The target’s piperidine-tetrahydroquinazoline system introduces rigidity compared to the phenethyl group in S357-0316 (), which may alter binding pocket accessibility .
Pharmacological Considerations
  • Structural analogs with quinazoline or pyridone moieties (e.g., ) may share kinase or protease inhibition profiles .
  • Solubility and Bioavailability : The target’s tetrahydroquinazoline-piperidine system may reduce solubility compared to S357-0316’s imidazo-oxazine, which has a polar oxazine ring .

Biological Activity

6-Methoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by an indole core linked to a piperidinyl-quinazoline moiety. Its molecular formula is C22H28N4O2C_{22}H_{28}N_{4}O_{2} with a molecular weight of 380.5 g/mol. The compound's synthesis typically involves multiple steps starting from readily available precursors, leading to the formation of the final product through condensation and cyclization reactions.

PropertyValue
Molecular FormulaC22H28N4O2
Molecular Weight380.5 g/mol
CAS Number1903849-98-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical biological processes. It has been investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Anticancer Activity

Research indicates that derivatives of tetrahydroquinazoline, similar to this compound, exhibit significant anticancer properties by inhibiting human topoisomerase II (topoII), a validated target for anticancer drugs. Unlike traditional topoII inhibitors that act as poisons enhancing DNA cleavage, these compounds block topoII function without intercalating DNA, thus potentially reducing the risk of secondary leukemias associated with current therapies .

Anti-Virulence Potential

Another aspect of its biological activity includes the development of anti-virulence therapeutics against pathogenic bacteria. Compounds with similar structures have shown efficacy in inhibiting virulence factors like mono-ADP-ribosyltransferases, which are crucial for bacterial pathogenicity .

Neuroprotective Effects

Preliminary studies suggest that compounds related to this class may also exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This potential opens avenues for treating neurodegenerative diseases.

Study on Anticancer Efficacy

A recent study demonstrated that a related tetrahydroquinazoline derivative exhibited an IC50 value of 2 μM against human cancer cell lines, showing broad antiproliferative activity and favorable pharmacokinetic profiles . This suggests that the structural characteristics of the compound may contribute to its potent anticancer effects.

Inhibition of Bacterial Virulence

In another study focused on anti-virulence strategies, compounds similar to 6-methoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indole-2-carboxamide were shown to protect human lung cells from bacterial toxins with EC50 values ranging from 2.9–16.7 μM . This indicates a promising therapeutic approach against infections caused by virulent strains.

Q & A

Q. What synthetic strategies are employed for the preparation of this compound, and how are reaction conditions optimized?

The synthesis involves multi-step protocols, including:

  • Coupling reactions : Formation of the indole-2-carboxamide moiety via amide bond coupling, often using carbodiimide-based reagents (e.g., EDCI or DCC) under inert atmospheres .
  • Heterocyclic assembly : The tetrahydroquinazoline core is synthesized via cyclocondensation of substituted amidines with carbonyl derivatives, requiring controlled temperature (e.g., reflux in acetic acid) to avoid side reactions .
  • Piperidine functionalization : Introduction of the 2-methyl group on the tetrahydroquinazoline-piperidine fragment may involve alkylation or reductive amination .
    Optimization : Catalysts (e.g., Pd/C for hydrogenation) and chromatography (silica gel or HPLC) are critical for yield improvement (>60% after purification) .

Q. Which spectroscopic and computational methods are essential for structural elucidation?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methoxy group at C6 of indole and methyl group on tetrahydroquinazoline) .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₈N₆O₂) and detects fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, highlighting steric interactions between the indole and piperidine moieties .
  • Molecular modeling : DFT calculations predict electronic properties and binding modes to biological targets .

Q. What are the primary challenges in purifying this compound, and how are they mitigated?

  • Challenges : Co-elution of by-products due to structural similarity; low solubility in polar solvents.
  • Solutions :
    • Use reverse-phase HPLC with gradient elution (acetonitrile/water + 0.1% TFA) for high-purity isolation (>95%) .
    • Recrystallization from ethanol/dichloromethane mixtures improves crystalline yield .

Advanced Research Questions

Q. How can researchers address low yields in the coupling of the indole-2-carboxamide moiety with the tetrahydroquinazoline-piperidine fragment?

  • Steric hindrance : Replace traditional coupling agents with microwave-assisted synthesis to enhance reaction efficiency (e.g., 30% → 50% yield) .
  • Solvent optimization : Switch from DMF to DMSO to improve solubility of bulky intermediates .
  • Alternative reagents : Use HATU/Oxyma Pure instead of EDCI/HOBt for faster activation .

Q. What strategies are recommended for analyzing contradictory bioactivity data across different assays?

  • Assay standardization : Control variables like pH (7.4 vs. 6.5 in tumor models) and redox conditions .
  • Solubility adjustments : Use co-solvents (e.g., 5% DMSO in PBS) to mitigate aggregation in cell-based assays .
  • Orthogonal validation : Cross-verify results using SPR (binding affinity) and functional assays (e.g., cAMP inhibition) .

Q. How can molecular docking studies guide the optimization of binding affinity to target proteins?

  • Target prioritization : Dock against kinases (e.g., JAK2) or GPCRs (e.g., 5-HT receptors) based on structural homology to related indole-tetrahydroquinazoline hybrids .
  • Key interactions : Optimize hydrogen bonding between the methoxy group and Thr877 in JAK2’s ATP-binding pocket .
  • Scaffold rigidity : Introduce methyl groups on the piperidine ring to reduce conformational entropy, enhancing binding ΔG by ~2 kcal/mol .

Q. How does modifying the methoxy group’s position influence biological activity in SAR studies?

Modification Biological Impact Reference
6-Methoxy (parent compound)IC₅₀ = 120 nM (JAK2 inhibition)
5-MethoxyIC₅₀ = 450 nM (reduced H-bonding)
Removal of methoxyLoss of activity (IC₅₀ > 1 µM)
Positional changes disrupt critical interactions with kinase hinge regions, as shown in crystallographic studies .

Q. What in silico approaches predict pharmacokinetic properties, and how do they inform experimental design?

  • ADMET prediction : Tools like SwissADME estimate:
    • Lipophilicity (LogP) : 3.2 (optimal for blood-brain barrier penetration) .
    • Metabolic stability : CYP3A4-mediated oxidation as a major clearance pathway .
  • Guided modifications : Introduce fluorine atoms to block metabolic hotspots, improving half-life in murine models .

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